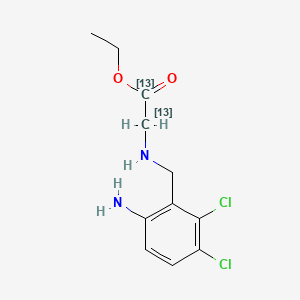

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)

Description

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C₂ (CAS: 1286968-94-2) is a carbon-13 isotopically labeled impurity of Anagrelide, a pharmaceutical agent used to treat thrombocythemia. This compound serves as a critical reference standard in quality control (QC) during Anagrelide production . Its molecular formula is C₁₁H₁₄Cl₂N₂O₂ (with two ¹³C atoms in the glycine moiety), and it exists as a white solid with a molecular weight of 277.15 g/mol for the non-salt form . The hydrochloride form (CAS: 882301-57-7) has a molecular weight of 350.07 g/mol and exhibits slight solubility in methanol .

Properties

Molecular Formula |

C11H14Cl2N2O2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate |

InChI |

InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3/i6+1,10+1 |

InChI Key |

GXKCDDOGWWCMAO-UFYQYTSASA-N |

Isomeric SMILES |

CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)N |

Canonical SMILES |

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 typically involves the reaction of 6-amino-2,3-dichlorobenzylamine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C2 isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Reduction of Nitro Precursors

The compound is synthesized via reduction of its nitro-containing precursor, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine-13C₂ (compound VI). Two primary methods are employed:

Catalytic Hydrogenation

-

Conditions : Hydrogen gas (1–3 atm) with a sulfided platinum-on-carbon catalyst at 25–50°C .

-

Mechanism : The nitro group (-NO₂) is reduced to an amino group (-NH₂) while preserving the ester and benzyl functionalities.

-

Outcome : Yields ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine-13C₂ with >95% purity .

Stannous Chloride Reduction

-

Mechanism : The nitro group undergoes acidic reduction, forming intermediates that are subsequently basified to isolate the amino product.

-

Advantage : Minimizes trichloro impurities compared to traditional methods .

| Method | Catalyst/Reagent | Temperature | Yield | Key Impurities |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pt/C (sulfided) | 25–50°C | 85–92% | Residual solvents |

| Stannous Chloride | SnCl₂/HCl | 40–50°C | 78–88% | Tin byproducts |

Cyclization to Anagrelide

The compound participates in cyclization to form Anagrelide’s core structure:

-

Conditions : Reflux in methanol with hydrobromic acid (HBr) or sodium hydroxide (NaOH) .

-

Mechanism : Intramolecular nucleophilic attack by the amino group on the ester carbonyl, forming the iminoquinazoline ring .

-

Outcome : Generates 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydrobromide , a direct precursor to Anagrelide .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylic acid.

-

Acidic Hydrolysis : HCl in refluxing methanol produces the free acid, often used for purification .

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Basic | NaOH/H₂O/EtOH | 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C₂ | Analytical standards |

| Acidic | HCl/MeOH | Hydrochloride salt | Purification |

Nucleophilic Substitution

The dichlorinated benzene ring may undergo substitution, though steric hindrance limits reactivity:

-

Chlorine Replacement : Reaction with nucleophiles (e.g., -OH, -NH₂) under high-temperature or catalytic conditions.

-

Selectivity : The 2- and 3-chloro positions are less reactive than the 6-amino group, directing substitutions to para positions .

Salt Formation

Protonation of the amino group facilitates salt formation, enhancing solubility:

-

Hydrochloride Salt : Treatment with HCl in methanol yields a crystalline solid .

-

Purification Role : Salt formation removes organic impurities via recrystallization .

Degradation Pathways

Stability studies highlight potential degradation under stress conditions:

-

Photodegradation : Exposure to UV light may cleave the glycine-ester bond.

-

Thermal Decomposition : Heating above 150°C induces decarboxylation or ring closure.

Scientific Research Applications

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is used in various scientific research applications, including:

Chemistry: As a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: In metabolic studies to trace biochemical pathways.

Medicine: As a research tool in drug development and pharmacokinetics.

Industry: Used in the synthesis of other complex molecules and as a standard in quality control processes

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Functional Group Variations: The nitro (-NO₂) group in intermediates (e.g., CAS 85325-11-7) is reduced to an amino (-NH₂) group during Anagrelide synthesis. This step is critical; incomplete reduction leads to Impurity A formation .

Salt Forms :

- The hydrochloride salt form of Impurity A (CAS: 882301-57-7) improves solubility in aqueous matrices compared to the free base, facilitating analytical workflows .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Impurity A (Free Base) | Impurity A Hydrochloride | Nitro Intermediate (CAS 85325-11-7) |

|---|---|---|---|

| Melting Point | >165°C (decomposition) | >165°C (decomposition) | Not reported |

| Solubility | Slightly soluble in methanol | Soluble in methanol (improved) | Likely lower due to nitro group |

| Stability | Prone to oxidation (requires 4°C storage) | Enhanced stability as salt | Stable under synthesis conditions |

Notes:

Biological Activity

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2, commonly referred to as Anagrelide Impurity A, is a compound associated with the pharmaceutical agent Anagrelide, which is primarily used for the treatment of thrombocythemia. Understanding the biological activity of this impurity is crucial for evaluating its safety and efficacy in clinical settings.

- Chemical Formula : C11H14Cl2N2O2

- CAS Number : 70406-92-7

- Molecular Weight : 267.15 g/mol

Anagrelide and its impurities, including Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2, primarily exert their effects through the inhibition of phosphodiesterase III (PDEIII). This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a significant role in regulating platelet aggregation and megakaryocyte maturation.

Inhibition of Platelet Aggregation

Research indicates that Anagrelide and its impurities can significantly inhibit platelet aggregation. The effective concentration (EC50) for this activity has been reported to be less than or equal to 1 ng/mL at therapeutic doses. This property is critical as it helps in reducing the risk of thromboembolic events in patients with elevated platelet counts .

Effects on Megakaryocytes

Studies have shown that Anagrelide Impurity A inhibits the formation and maturation of megakaryocytes in vitro at concentrations above 5 ng/mL. This effect is vital for controlling platelet production and mitigating conditions associated with myeloproliferative disorders .

Pharmacokinetics

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 exhibits good bioavailability when administered. Pharmacokinetic studies involving radiolabeled Anagrelide demonstrate complete absorption into blood plasma, indicating that both the free base and its hydrochloride salt form are effectively absorbed .

Case Studies and Research Findings

- Stability Studies : A study validated a reverse-phase liquid chromatographic assay method for Anagrelide and its impurities, demonstrating robustness and specificity in separating Anagrelide from degradation products under various stress conditions .

- Toxicological Profile : Toxicological assessments have shown that the compound does not produce significant adverse effects on white blood cell counts or coagulation parameters at therapeutic doses. However, higher doses may lead to clinically insignificant changes in red cell parameters .

- Clinical Evaluations : Clinical studies have indicated that formulations containing Anagrelide with controlled release profiles can enhance tolerability by moderating peak plasma levels, thereby reducing the incidence of adverse events associated with rapid absorption .

Data Table: Summary of Biological Activity

| Activity | Description | Effective Concentration (EC50) |

|---|---|---|

| Platelet Aggregation Inhibition | Significant reduction in platelet aggregation | ≤ 1 ng/mL |

| Megakaryocyte Maturation | Inhibition of formation and maturation | ≥ 5 ng/mL |

| Bioavailability | Complete absorption into blood plasma | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.